molecular formula C11H8F2O B2952757 4-(Difluoromethyl)naphthalen-2-ol CAS No. 1261624-43-4

4-(Difluoromethyl)naphthalen-2-ol

Cat. No.: B2952757
CAS No.: 1261624-43-4
M. Wt: 194.181
InChI Key: QZJUFSZUQMYRKX-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)naphthalen-2-ol is a naphthol derivative featuring a difluoromethyl (-CF₂H) substituent at the 4-position of the naphthalene ring. The hydroxyl group at the 2-position and the electron-withdrawing difluoromethyl group synergistically influence its physicochemical properties, including acidity, solubility, and reactivity. This compound’s unique structure positions it as a candidate for pharmaceutical and material science applications, warranting comparison with structurally related naphthalenol derivatives.

Properties

IUPAC Name

4-(difluoromethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJUFSZUQMYRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261624-43-4
Record name 4-(difluoromethyl)naphthalen-2-ol
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-(difluoromethyl)naphthalen-2-one.

    Reduction: Formation of 4-(methyl)naphthalen-2-ol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Acidity and Reactivity
  • 4-(Difluoromethyl)naphthalen-2-ol : The difluoromethyl group’s electron-withdrawing nature increases the hydroxyl group’s acidity (pKa ~8–9 estimated), comparable to other fluorinated aromatics. This contrasts with electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂), which lower acidity .
  • 3-{5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5): The dimethylamino group is strongly electron-donating, reducing acidity (pKa ~10–11) and enhancing π-π stacking interactions in cytotoxic applications .
Substituent Position and Steric Effects
  • 4-Amino-2-methylnaphthalen-1-ol (FDB010869): The 1-hydroxyl and 4-amino groups create distinct electronic and steric profiles, favoring different binding modes in biological targets .
Cytotoxic Activity

Substituents significantly influence cytotoxic potency:

Compound Substituent(s) IC50 (HepG2) Key Feature(s)
This compound -CF₂H at C4 Not reported High acidity, potential for H-bonding
OX5 -N(CH₃)₂ at C4 (oxadiazole ring) 24.14 ± 0.11 µM Electron-donating group enhances activity
OX7 -OCH₃ at C4 (oxadiazole ring) 28.48 ± 0.54 µM Moderate activity due to -OCH₃

The difluoromethyl group’s electron-withdrawing nature may reduce cytotoxic efficacy compared to electron-donating groups in OX5 and OX7, suggesting target-dependent optimization is critical.

Nonlinear Optical (NLO) Properties
  • 1-(2,5-Dimethoxyphenylazo)-naphthalen-2-ol : Azo and methoxy groups confer strong NLO properties (third-order susceptibility χ³ ~10⁻¹² esu) .
  • This compound : Fluorine’s polarizability may enhance NLO response, but data are lacking. Comparative studies are needed.

Biological Activity

4-(Difluoromethyl)naphthalen-2-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a difluoromethyl group and a hydroxyl group. The presence of the difluoromethyl moiety enhances the compound's metabolic stability and bioavailability, making it a candidate for pharmacological studies.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its unique structure allows it to influence biological processes, particularly in cancer treatment.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound exhibits promising inhibition against specific kinases implicated in cancer progression, suggesting a competitive inhibition mechanism .
  • Cell Cycle Arrest : Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231, by arresting the cell cycle .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The difluoromethyl group plays a crucial role in enhancing the compound's stability and interaction profiles compared to its analogs.

Compound NameStructural FeaturesUnique Aspects
4-(Methylthio)naphthalen-2-olContains methylthio instead of difluoromethylLess stability compared to difluoromethyl variant
4-(Chlorophenyl)naphthalen-2-olChlorophenyl group instead of difluoromethylDifferent electronic properties affecting reactivity

1. Study on Enzyme Interaction

A recent study demonstrated that this compound shows significant inhibition against certain kinases involved in cancer progression. The enzyme assays indicated a competitive inhibition mechanism, with significant inhibition observed at low micromolar concentrations .

2. In Vivo Efficacy

Animal model studies have suggested that this compound can reduce tumor size when administered at specific dosages. For instance, treatment with this compound resulted in notable tumor suppression in 4T1 tumor-bearing mice .

3. Toxicological Assessment

Toxicity evaluations indicate that while the compound shows efficacy against cancer cells, it maintains a favorable safety profile in normal cells. This characteristic makes it a viable candidate for drug development .

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